N-[3-(1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound’s structure includes a benzimidazole moiety, which is fused with a cycloheptapyrazole ring system, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization with appropriate reagents to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, leading to the inhibition of key biological processes . The compound may also act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a wide range of biological activities.
Cycloheptapyrazole: A related compound with similar structural features but different biological properties.
Imidazole: Another heterocyclic compound with diverse applications in chemistry and biology.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its fused ring system, which combines the properties of benzimidazole and cycloheptapyrazole. This unique structure may confer enhanced biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H23N5O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H23N5O/c25-19(18-13-7-2-1-3-8-14(13)23-24-18)20-12-6-11-17-21-15-9-4-5-10-16(15)22-17/h4-5,9-10H,1-3,6-8,11-12H2,(H,20,25)(H,21,22)(H,23,24) |
InChI Key |
LBAMRVVVZKHWBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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